molecular formula C10H14N2O B1611321 4-(5-Methylpyridin-2-yl)morpholine CAS No. 251101-37-8

4-(5-Methylpyridin-2-yl)morpholine

Cat. No. B1611321
CAS RN: 251101-37-8
M. Wt: 178.23 g/mol
InChI Key: HWRPGNXTCRPZGX-UHFFFAOYSA-N
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Description

“4-(5-Methylpyridin-2-yl)morpholine” is a chemical compound with the molecular formula C10H14N2O . It is a derivative of morpholine, which is a heterocyclic organic compound featuring both amine and ether functional groups .


Synthesis Analysis

The synthesis of morpholine derivatives, such as “4-(5-Methylpyridin-2-yl)morpholine”, often involves the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(5-Methylpyridin-2-yl)morpholine” consists of a morpholine ring attached to a 5-methylpyridin-2-yl group . The molecular weight of this compound is 178.23 g/mol .


Chemical Reactions Analysis

As a derivative of morpholine, “4-(5-Methylpyridin-2-yl)morpholine” may participate in similar chemical reactions. Morpholine is a base due to the presence of the amine functional group, and its conjugate acid is called morpholinium .

Future Directions

The pyrrolidine ring, a key structural component of morpholine, is of great interest in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage . This suggests that “4-(5-Methylpyridin-2-yl)morpholine” and similar compounds may have potential applications in the development of new drugs.

properties

IUPAC Name

4-(5-methylpyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-2-3-10(11-8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPGNXTCRPZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572554
Record name 4-(5-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methylpyridin-2-yl)morpholine

CAS RN

251101-37-8
Record name 4-(5-Methylpyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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